molecular formula C7H4ClF3 B15385493 1-Chloro-2,4-difluoro-3-(fluoromethyl)benzene

1-Chloro-2,4-difluoro-3-(fluoromethyl)benzene

Cat. No.: B15385493
M. Wt: 180.55 g/mol
InChI Key: RAGGLDIULYHXBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-2,4-difluoro-3-(fluoromethyl)benzene (C₇H₄ClF₃) is a halogenated aromatic compound featuring a benzene ring substituted with chlorine, fluorine, and a fluoromethyl group. Its molecular architecture combines electron-withdrawing substituents (Cl, F) and a moderately polar fluoromethyl (-CH₂F) group, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science. The compound’s reactivity is influenced by the electronic effects of fluorine and chlorine, as well as the steric profile of the fluoromethyl group .

Properties

Molecular Formula

C7H4ClF3

Molecular Weight

180.55 g/mol

IUPAC Name

1-chloro-2,4-difluoro-3-(fluoromethyl)benzene

InChI

InChI=1S/C7H4ClF3/c8-5-1-2-6(10)4(3-9)7(5)11/h1-2H,3H2

InChI Key

RAGGLDIULYHXBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)CF)F)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

  • Synthesis Challenges : Fluoromethyl-substituted benzenes are less synthetically demanding than trifluoromethyl analogs, as evidenced by discontinuation of some -CF₃ derivatives due to stability issues .
  • Metabolic Pathways : Fluoromethyl groups undergo slower oxidative metabolism compared to -CH₃, enhancing bioavailability in drug design .
  • Environmental Impact : Higher fluorine content in analogs like 1-Chloro-2-(difluoromethyl)-3-fluoro-4-(trifluoromethyl)benzene raises concerns about environmental persistence .

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